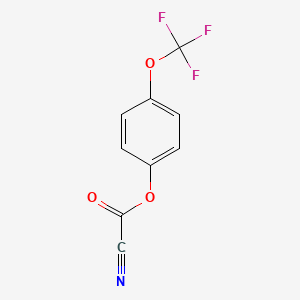

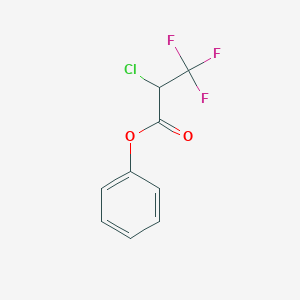

4-(Trifluoromethoxy)phenyl cyanoformate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

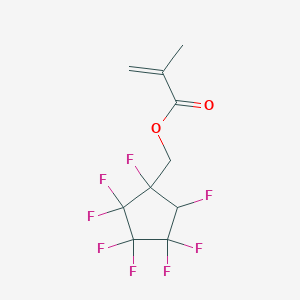

4-(Trifluoromethoxy)phenyl cyanoformate (TFPC) is an organic compound belonging to the class of cyanoformates. It is a colorless, crystalline solid with a melting point of 82-83°C and a boiling point of 141-142°C. It is a versatile compound with many applications in organic synthesis and scientific research, and it has recently gained attention as a potential therapeutic agent.

科学的研究の応用

4-(Trifluoromethoxy)phenyl cyanoformate has many applications in scientific research. It has been used as a reagent for the synthesis of various compounds, including amino acid derivatives and heterocyclic compounds. It has also been used in the synthesis of pharmaceuticals and other bioactive compounds. In addition, 4-(Trifluoromethoxy)phenyl cyanoformate has been used in the synthesis of polymers and other materials for use in medical and industrial applications. Finally, 4-(Trifluoromethoxy)phenyl cyanoformate has been used in the synthesis of fluorescent dyes, which are used in a variety of applications such as fluorescence microscopy and flow cytometry.

作用機序

The mechanism of action of 4-(Trifluoromethoxy)phenyl cyanoformate is not completely understood. However, it is believed that the compound acts as an electrophile, reacting with nucleophiles such as amines, hydrazines, and carboxylic acids. This reaction results in the formation of a new bond between the two molecules, which is stabilized by the electron-withdrawing trifluoromethoxy group of 4-(Trifluoromethoxy)phenyl cyanoformate.

Biochemical and Physiological Effects

The biochemical and physiological effects of 4-(Trifluoromethoxy)phenyl cyanoformate have not been studied in detail. However, it is believed that the compound may have some effects on the metabolism of certain compounds in the body. For example, 4-(Trifluoromethoxy)phenyl cyanoformate has been shown to inhibit the enzyme tyrosinase, which is involved in the biosynthesis of melanin. In addition, 4-(Trifluoromethoxy)phenyl cyanoformate has been shown to inhibit the enzyme lipoxygenase, which is involved in the metabolism of fatty acids.

実験室実験の利点と制限

The main advantage of using 4-(Trifluoromethoxy)phenyl cyanoformate in lab experiments is its versatility. It can be used in a variety of reactions and can be used to synthesize a wide range of compounds. In addition, 4-(Trifluoromethoxy)phenyl cyanoformate is relatively inexpensive and easy to obtain. The main limitation of using 4-(Trifluoromethoxy)phenyl cyanoformate in lab experiments is its toxicity. The compound is a skin and eye irritant and can cause respiratory irritation if inhaled. Therefore, it is important to take appropriate safety precautions when working with 4-(Trifluoromethoxy)phenyl cyanoformate.

将来の方向性

The potential future directions for 4-(Trifluoromethoxy)phenyl cyanoformate include further research into its biochemical and physiological effects, as well as its potential therapeutic applications. In addition, further research could be done into the use of 4-(Trifluoromethoxy)phenyl cyanoformate as a fluorescent dye and its potential applications in medical imaging. Finally, further research could be done into the use of 4-(Trifluoromethoxy)phenyl cyanoformate in the synthesis of polymers and other materials for use in medical and industrial applications.

合成法

4-(Trifluoromethoxy)phenyl cyanoformate can be synthesized through a method known as the Knoevenagel condensation reaction. This reaction involves combining an aldehyde or ketone with an active hydrogen compound (such as an amine or a hydrazide) in the presence of an acid catalyst. In the case of 4-(Trifluoromethoxy)phenyl cyanoformate, the active hydrogen compound is trifluoromethoxybenzaldehyde and the acid catalyst is a strong mineral acid such as hydrochloric acid. The reaction is carried out in a solvent such as dimethylformamide (DMF) and is usually heated to a temperature of 80-100°C for several hours.

特性

IUPAC Name |

[4-(trifluoromethoxy)phenyl] cyanoformate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F3NO3/c10-9(11,12)16-7-3-1-6(2-4-7)15-8(14)5-13/h1-4H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDXSKQDSFLCRNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC(=O)C#N)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[4-(Trifluoromethoxy)phenyl] cyanoformate | |

CAS RN |

1858251-47-4 |

Source

|

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1858251-47-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Bis[4-chloro-3-(trifluoromethyl)phenyl]disulfide, 95%](/img/structure/B6312941.png)

![Bis[4-(trifluoromethylthio)phenyl]carbonate, 95%](/img/structure/B6312948.png)

![N-[1-Methyl-1-(p-tolyl)-2,2,3,3,3-pentafluoropropyl]acetamide](/img/structure/B6312979.png)